TAS-116 is a novel, potent, and orally active small molecule inhibitor of heat shock protein 90 (HSP90). [, , , , , , ] Specifically, it demonstrates high selectivity for the cytosolic isoforms HSP90α and HSP90β, [, , , , ] without significant inhibition of HSP90 paralogs like GRP94 or TRAP1. [, ] This selectivity for HSP90α/β distinguishes TAS-116 from earlier generations of HSP90 inhibitors and contributes to its potentially reduced off-target toxicity. [, ] Its primary role in scientific research lies in investigating its potential as an antitumor agent, particularly in combination therapies. [, , , , , , , , , , , , , , ]
The synthesis of TAS-116 involves several steps, primarily focusing on coupling reactions with 4-substituted pyrazolopyridines. A notable method includes the acylation of 2-fluoro-4-iodopyridine with isobutyric anhydride, facilitated by appropriate catalysts and conditions to yield the desired compound efficiently . The synthesis process has been optimized to ensure high purity and yield of TAS-116, allowing for its subsequent biological evaluation.
The molecular structure of TAS-116 can be represented by its chemical formula and molecular weight of approximately 224.26 g/mol. The compound features a pyrazolo[3,4-b]pyridine moiety attached to a benzamide group. Detailed structural analysis through X-ray crystallography and NMR spectroscopy has confirmed its conformation and bonding characteristics, which are critical for its interaction with the Hsp90 protein .
TAS-116 primarily functions through competitive inhibition of Hsp90. The compound binds to the ATP-binding site of Hsp90, disrupting its chaperone activity and leading to the degradation of client proteins involved in tumorigenesis. This mechanism has been validated through various biochemical assays that demonstrate the compound's ability to inhibit the ATPase activity of Hsp90 in vitro . Furthermore, studies have shown that TAS-116 reduces the secretion of inflammatory cytokines such as IL-1β and IL-8 in human retinal pigment epithelial cells without inducing significant cytotoxic effects .
The mechanism of action for TAS-116 involves its binding affinity for Hsp90, leading to a cascade of effects on cancer cells. By inhibiting Hsp90, TAS-116 destabilizes multiple oncogenic proteins that rely on this chaperone for stability and function. This destabilization results in increased proteasomal degradation of these proteins, ultimately inhibiting cancer cell proliferation and survival . The compound's selectivity for cytosolic Hsp90 over other isoforms enhances its therapeutic potential while minimizing side effects associated with broader-spectrum inhibitors.
TAS-116 exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective therapeutic regimens and understanding the compound's behavior in biological systems.
TAS-116 has shown significant promise in various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: